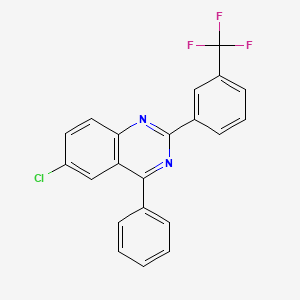
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid with amides or nitriles. For Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)-, a common synthetic route includes the reaction of 2-aminobenzonitrile with appropriate substituted benzaldehydes under basic conditions . The reaction is often carried out in the presence of a catalyst such as iodine or potassium iodide to promote the cyclization process .
Industrial Production Methods
Industrial production of quinazoline derivatives involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Gefitinib: An anti-cancer drug that inhibits epidermal growth factor receptor (EGFR).
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Afatinib: A tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
Quinazoline, 6-chloro-4-phenyl-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
CAS No. |
49797-17-3 |
|---|---|
Molecular Formula |
C21H12ClF3N2 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-2-[3-(trifluoromethyl)phenyl]quinazoline |
InChI |
InChI=1S/C21H12ClF3N2/c22-16-9-10-18-17(12-16)19(13-5-2-1-3-6-13)27-20(26-18)14-7-4-8-15(11-14)21(23,24)25/h1-12H |
InChI Key |
CNEJQMZFMLUABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















